Propanamide, N-(5-bromo-3-methyl-2(3H)-thiazolylidene)-2,2-dimethyl-
Description
Propanamide, N-(5-bromo-3-methyl-2(3H)-thiazolylidene)-2,2-dimethyl- is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring substituted with a bromine atom and a methyl group
Properties
CAS No. |
840493-88-1 |
|---|---|
Molecular Formula |
C9H13BrN2OS |
Molecular Weight |
277.18 g/mol |
IUPAC Name |
N-(5-bromo-3-methyl-1,3-thiazol-2-ylidene)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C9H13BrN2OS/c1-9(2,3)7(13)11-8-12(4)5-6(10)14-8/h5H,1-4H3 |
InChI Key |
INZJETBNXMMQIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N=C1N(C=C(S1)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(5-bromo-3-methyl-2(3H)-thiazolylidene)-2,2-dimethyl- typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as 2-aminothiazole, with appropriate reagents.
Methylation: The methyl group is introduced at the 3-position of the thiazole ring using methylating agents such as methyl iodide.
Amidation: The final step involves the formation of the propanamide moiety through an amidation reaction with 2,2-dimethylpropanoyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-(5-bromo-3-methyl-2(3H)-thiazolylidene)-2,2-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The thiazole ring can participate in coupling reactions, such as Suzuki cross-coupling, to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and arylboronic acids in the presence of bases.
Major Products
The major products formed from these reactions include various substituted thiazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Propanamide, N-(5-bromo-3-methyl-2(3H)-thiazolylidene)-2,2-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its thiazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Propanamide, N-(5-bromo-3-methyl-2(3H)-thiazolylidene)-2,2-dimethyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromo-3-methylpyridine
- 5-Bromo-2-chloro-3-methylpyridine
- 2-Bromo-6-methylpyridine
Uniqueness
Propanamide, N-(5-bromo-3-methyl-2(3H)-thiazolylidene)-2,2-dimethyl- stands out due to its specific substitution pattern on the thiazole ring, which imparts unique chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
